Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are commonly used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may have comparable biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, such as thiazolidines and thiazolines, also exhibit similar chemical properties and applications
Uniqueness
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .
Biological Activity
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 396.48 g/mol
The structural features include a thiazole ring, a pyrrolidine moiety, and an ethyl phenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with thiazole and pyrrolidine scaffolds often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This section will summarize findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
8b | U87MG | 0.78 | Inhibition of EGFR and PDGFR kinases |
10b | A549 (Lung) | 1.27 | Induction of apoptosis |
21 | MCF7 (Breast) | 0.64 | Disruption of cell cycle |
These results suggest that this compound may also exhibit similar properties due to its structural analogies .
Mechanistic Studies
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, compounds targeting tyrosine kinases have been shown to disrupt critical pathways in cancer cell survival and proliferation.
A study on related thiazoles indicated that the presence of specific functional groups significantly enhances inhibitory activity against kinases involved in cancer progression . This suggests that this compound might similarly interact with these targets.
Case Studies
Several case studies have explored the biological activity of thiazole compounds:
- Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the thiazole ring significantly impacted potency, with certain substitutions leading to enhanced activity against breast and lung cancer cells .
- Inhibition of Kinase Activity : Another investigation focused on the inhibition of specific kinases by thiazole derivatives. Compounds were tested against c-Kit and Flt-3 kinases, revealing potent inhibitory effects that correlated with structural features similar to those found in this compound .
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-22-11-13(10-15(22)23)17(24)21-19-20-16(18(25)26-2)14(27-19)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,20,21,24) |
InChI Key |
MDNHBHRHJDJFSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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